Ponatinib

Content Navigation

For studies requiring inhibition of BCR-ABL T315I, earlier TKIs fail. Ponatinib (CAS 943319-70-8) potently inhibits BCR-ABL with wild-type and T315I mutant (IC50 ~0.5 nM), plus VEGFR, FGFR, PDGFR. Ideal for resistance mechanism research. High-purity ponatinib ensures reproducible results, with global shipping.

CAS Number

Product Name

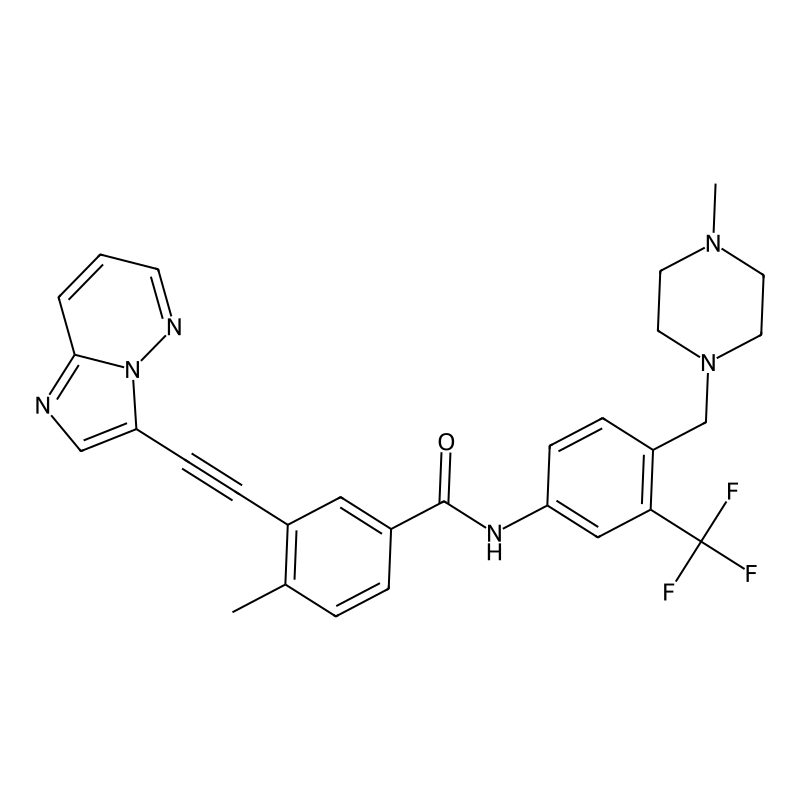

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Ponatinib is a third-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It was designed to potently inhibit the BCR-ABL1 kinase, the primary driver of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key procurement consideration is its efficacy against a wide range of BCR-ABL1 mutations, most notably the T315I "gatekeeper" mutation, which confers high-level resistance to first-generation (imatinib) and second-generation (dasatinib, nilotinib, bosutinib) TKIs. Beyond BCR-ABL1, ponatinib also potently inhibits other kinase families critical to oncogenesis and angiogenesis, including VEGFR, FGFR, and PDGFR, distinguishing its activity profile from more selective inhibitors.

Research Fit

References

- [1] Jabbour, E., & Kantarjian, H. (2024). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 24(1), 1-10.

- [8] Resta, L., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Molecules, 23(11), 2942.

- [18] Parker, W. T., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(84), 35510–35523.

- [22] Syn-NCT. (2024). What is Ponatinib Hydrochloride used for?. Syn-NCT.

Substituting ponatinib with earlier-generation TKIs like dasatinib or nilotinib is unviable for research models involving the T315I mutation, as these alternatives are ineffective. For example, in cellular assays, the IC50 values of imatinib, nilotinib, and dasatinib against the ABL-T315I mutation are over 100- to 1,000-fold higher than that of ponatinib. Furthermore, its broad inhibition profile, which includes potent activity against FGFR and VEGFR kinases, makes it functionally distinct from highly selective inhibitors. Therefore, replacing ponatinib with a more selective TKI would fail in studies where co-inhibition of these pro-angiogenic pathways is a critical experimental variable or a desired therapeutic mechanism.

Substitution Risk

References

- [1] Jabbour, E., & Kantarjian, H. (2024). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 24(1), 1-10.

- [18] Parker, W. T., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(84), 35510–35523.

- [19] Lee-Sundlov, M. M., et al. (2017). The BCR-ABL inhibitor ponatinib inhibits platelet immunoreceptor tyrosine-based activation motif (ITAM) signaling, platelet activation and aggregate formation under shear. Platelets, 28(7), 715–723.

Potency Against T315I Gatekeeper Mutation

Ponatinib was specifically designed to overcome resistance conferred by the T315I mutation, a common failure point for first and second-generation TKIs. In a Ba/F3 cellular proliferation assay, ponatinib inhibited cells expressing BCR-ABL1-T315I with an IC50 of 11 nM. In the same experimental context, the IC50 values for imatinib, nilotinib, and dasatinib were all greater than 4000 nM, demonstrating a profound lack of efficacy. This makes ponatinib an essential tool for any study involving this specific resistance mechanism.

| Evidence Dimension | Inhibition of BCR-ABL1-T315I-driven cell proliferation (IC50) |

| Target Compound Data | 11 nM |

| Comparator Or Baseline | Dasatinib / Nilotinib / Imatinib: >4000 nM |

| Quantified Difference | >360-fold more potent than comparators |

| Conditions | Ba/F3 cells expressing BCR-ABL1 with T315I mutation. |

For studying or targeting TKI resistance mediated by the T315I mutation, ponatinib is required as earlier-generation inhibitors are functionally inactive.

Native BCR-ABL1 Potency

Even in models without resistance mutations, ponatinib demonstrates superior potency against native BCR-ABL1 compared to first and second-generation inhibitors. In cellular viability assays using Ba/F3 cells expressing wild-type BCR-ABL1, ponatinib exhibited an IC50 of 0.5 nM. This is approximately 40-fold more potent than nilotinib (IC50 ~20 nM) and 50-fold more potent than imatinib (IC50 ~25 nM) under similar conditions. This higher intrinsic potency allows for maximal target inhibition at lower concentrations, a critical factor for reducing off-target effects in sensitive experimental systems.

| Evidence Dimension | Inhibition of native BCR-ABL1-driven cell proliferation (IC50) |

| Target Compound Data | 0.5 nM |

| Comparator Or Baseline | Nilotinib: ~20 nM; Imatinib: ~25 nM |

| Quantified Difference | 40x more potent than Nilotinib; 50x more potent than Imatinib |

| Conditions | Ba/F3 cells expressing native (wild-type) BCR-ABL1. |

Enables researchers to achieve complete inhibition of wild-type BCR-ABL1 at significantly lower concentrations, improving precision and reducing potential artifacts in cellular assays.

VEGFR and FGFR Inhibitory Activity

Ponatinib is a multi-targeted inhibitor with high potency against key pro-angiogenic receptor tyrosine kinases, a feature not shared by more selective BCR-ABL1 inhibitors like nilotinib. Ponatinib inhibits VEGFR2, FGFR1, and PDGFRα with IC50 values of 1.5 nM, 2.2 nM, and 1.1 nM, respectively. This makes ponatinib a dual-purpose tool, suitable not only for leukemia models but also for research into tumors driven by aberrant signaling through these growth factor receptors, where a single agent capable of inhibiting multiple pathways is required for maximal effect.

| Evidence Dimension | Inhibition of pro-angiogenic kinases (IC50) |

| Target Compound Data | VEGFR2: 1.5 nM; FGFR1: 2.2 nM |

| Comparator Or Baseline | Nilotinib: Lacks potent activity against VEGFR/FGFR families |

| Quantified Difference | Adds potent, low-nanomolar inhibition of key angiogenesis pathways. |

| Conditions | Biochemical kinase assays. |

This compound is the correct choice for studies requiring simultaneous inhibition of BCR-ABL1 and key angiogenesis or fibroblast growth factor pathways, a capability lacking in more selective TKIs.

Modeling TKI Resistance in CML/Ph+ ALL

For establishing or treating in vitro or in vivo cancer models that express the T315I BCR-ABL1 mutation. The inability of first and second-generation TKIs to inhibit this mutant makes ponatinib the required reagent to study resistance mechanisms or test combination therapies in this context.

Potency Studies in TKI-Sensitive Leukemia

In experiments using TKI-sensitive cell lines (expressing native BCR-ABL1), ponatinib's high potency allows for maximal target saturation at low nanomolar concentrations. This is ideal for dose-response studies or biochemical assays where minimizing off-target kinase activity is critical for data integrity.

Angiogenic Pathway-Driven Cancer Models

For research on malignancies driven by aberrant FGFR, VEGFR, or PDGFR signaling. Ponatinib serves as a single, potent inhibitory tool to probe the effects of blocking these pathways, a function that cannot be achieved with more selective BCR-ABL1 inhibitors.

Application Fit Matrix

References

- [1] Jabbour, E., & Kantarjian, H. (2024). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 24(1), 1-10.

- [18] Parker, W. T., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(84), 35510–35523.

- [22] Syn-NCT. (2024). What is Ponatinib Hydrochloride used for?. Syn-NCT.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

FDA Label

Iclusig is indicated in adult patients withchronic phase, accelerated phase, or blast phase chronic myeloid leukaemia (CML) who are resistant to dasatinib or nilotinib; who are intolerant to dasatinib or nilotinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutationPhiladelphia chromosome positive acute lymphoblastic leukaemia (Ph+ ALL) who are resistant to dasatinib; who are intolerant to dasatinib and for whom subsequent treatment with imatinib is not clinically appropriate; or who have the T315I mutation. See sections 4. 2 Assessment of cardiovascular status prior to start of therapy and 4. 4 situations where an alternative treatment may be considered.

Treatment of chronic myeloid leukaemia, Treatment of Philadelphia chromosome positive acute lymphoblastic leukaemia

Livertox Summary

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Iclusig

FDA Approval: Yes

Ponatinib hydrochloride is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive and has the T315I mutation.

Chronic myelogenous leukemia that has the T315I mutation.

For these types of leukemia without the T315I mutation, ponatinib hydrochloride is used when other tyrosine kinase inhibitors cannot be used. Ponatinib hydrochloride is being studied in the treatment of other types of cancer.

Therapeutic Uses

Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with T315I-positive chronic myeloid leukemia (CML) (chronic phase, accelerated phase, or blast phase) and T315I-positive Philadelphia chromosome positive acute lymphoblastic leukemia (Ph+ALL). /Included in US product label/

Iclusig (ponatinib) is a kinase inhibitor indicated for the: Treatment of adult patients with chronic phase, accelerated phase, or blast phase chronic myeloid leukemia or Ph+ ALL for whom no other tyrosine kinase inhibitor (TKI) therapy is indicated. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE24 - Ponatinib

Mechanism of Action

Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls.

Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ...

The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues.

Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing.

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

ABL family

BCR-ABL [HSA:25] [KO:K06619]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Ponatinib is mainly eliminated via feces. Following a single oral dose of [14C]-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.

After oral administration of 45 mg ponatinib once daily for 28 days in cancer patients, the steady state volume of distribution is 1223 L. Ponatinib is a weak substrate for P-gp and ABCG2.

Ponatinib is greater than 99% bound to plasma proteins in vitro. The geometric mean (CV%) apparent steady state volume of distribution is 1223 liters (102%) following oral administration of Iclusig 45 mg once daily for 28 days in patients with cancer. Ponatinib is a weak substrate for both P-gp and ABCG2 [also known as BCRP] in vitro. Ponatinib is not a substrate for organic anion transporting polypeptides (OATP1B1, OATP1B3) and organic cation transporter 1 (OCT1) in vitro.

Exposure increased by approximately 90% (median) (range: 20% to 440%) between the first dose and presumed steady state. Ponatinib is mainly eliminated via feces. Following a single oral dose of (14)C-labeled ponatinib, approximately 87% of the radioactive dose is recovered in the feces and approximately 5% in the urine.

The absolute bioavailability of ponatinib is unknown. Peak concentrations of ponatinib are observed within 6 hours after Iclusig oral administration. Following ingestion of either a high-fat or low-fat meal by 22 healthy volunteers, plasma ponatinib exposures (AUC and Cmax) were not different when compared to fasting conditions. The aqueous solubility of ponatinib is pH dependent, with higher pH resulting in lower solubility.

Ponatinib was equally distributed into RBCs and plasma, and did not show preferential partitioning into red blood cells in mouse, rat, monkey, or human blood. Drug derived radioactivity was found in the brain, the Tmax being 48 hours.

For more Absorption, Distribution and Excretion (Complete) data for Ponatinib (6 total), please visit the HSDB record page.

Metabolism Metabolites

In vivo, ponatinib was hydrolysed by non-specific esterases or amidases at the amide bond to an acid and aniline. AP24600 was the major metabolite in rat and human plasma but was a trace level metabolite in monkey plasma. In rat, monkey and human plasma, the amide hydrolysis metabolite AP24600 was 263%, < 1% and 58.4% of the ponatinib levels. In rats, the metabolism of ponatinib was mainly to the N-desmethyl metabolite AP24567, which was excreted in feces, and AP24600 (and its downstream metabolites) which was excreted in urine. In monkey feces drug-related radioactivity was present mostly as the parent compound or as N-desmethyl ponatinib (M42), hydroxy ponatinib (M31), a double lactam at piperazine moiety (M35) and N-oxide ponatinib (M36). In human feces, ponatinib accounted for 23.7% of the radioactivity and there was extensive metabolism of ponatinib. Other metabolites identified in human feces were hydroxy ponatinib, N-desmethyl ponatinib, and several minor metabolites resulting from two or more modifications.

Associated Chemicals

Wikipedia

FDA Medication Guides

Ponatinib Hydrochloride

TABLET;ORAL

TAKEDA PHARMS USA

02/15/2022

Drug Warnings

Hepatotoxicity and acute hepatic failure with fatal outcome have been reported in patients receiving ponatinib; liver biopsies predominantly showed hepatocellular necrosis.6 Fulminant hepatic failure resulting in death following 1 week of therapy was reported in one ponatinib-treated patient in the premarketing clinical trial. Elevations in serum aminotransferase (ALT or AST) concentrations were reported in 56% of patients receiving ponatinib in the premarketing clinical trial; median time to onset of these elevations was 46 days.6 Severe hepatotoxicity has been reported in all the disease cohorts; however, fatal cases have only been reported in patients with blast phase chronic myelogenous leukemia (CML) or Philadelphia chromosome-positive (Ph+) acute lymphocytic (lymphoblastic) leukemia (ALL).

Arterial thromboembolic events, sometimes serious or fatal, have been reported in patients receiving ponatinib. Specifically, cardiovascular, cerebrovascular, and peripheral vascular thrombosis, including fatal myocardial infarction and stroke, have occurred during ponatinib therapy. In the premarketing clinical trial, arterial thromboembolic events of any grade were reported in 11% of patients receiving ponatinib. Serious arterial thrombosis occurred in 8% of ponatinib-treated patients, and approximately 4.7% of patients required a revascularization procedure. The most common arterial thromboembolic event was myocardial infarction (MI) or worsening coronary artery disease; approximately half of these patients developed congestive heart failure concurrent with or subsequent to the myocardial ischemic event. Serious cerebrovascular events, including hemorrhagic conversion of the initial ischemic event and stenosis of large arterial vessels of the brain (e.g., carotid, vertebral, middle cerebral artery), have been reported. In the premarketing clinical trial, 3 of 449 ponatinib-treated patients developed digital or distal extremity necrosis; amputation was required in 2 patients with concomitant diabetes mellitus and peripheral arterial disease. Most (88%) patients who experienced a serious arterial thromboembolic event had one or more cardiovascular risk factors (e.g., MI, coronary artery disease, angina, stroke, transient ischemic attack (TIA), hypertension, diabetes mellitus, hyperlipidemia, cigarette smoking). If an arterial thromboembolic event occurs in a patient receiving ponatinib, interruption or discontinuance of therapy may be necessary. Venous thromboembolic events, including deep-vein thrombosis, pulmonary embolism, portal vein thrombosis, and retinal vein thrombosis, also have been reported in patients receiving ponatinib. Dosage modification or discontinuance of ponatinib therapy should be considered in patients who develop serious venous thromboembolism.

Ponatinib may cause fetal harm; the drug has been shown to be embryotoxic and fetotoxic in animals. There are no adequate and well-controlled studies in pregnant women. Pregnancy should be avoided during therapy. If used during pregnancy or if the patient becomes pregnant while receiving ponatinib, the patient should be apprised of the potential fetal hazard.

For more Drug Warnings (Complete) data for Ponatinib (22 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of ponatinib in plasma after an IV dose was 9.7 hr in the rat and 5.3 hr in the monkey.

The geometric mean (range) terminal elimination half-life of ponatinib was approximately 24 (12 to 66) hours following Iclusig 45 mg oral administration once daily for 28 days in patients with cancer.

Use Classification

Human Drugs -> EU pediatric investigation plans

Interactions

... Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. ...

Stability Shelf Life

Krishnamurty et al. Active site profiling reveals coupling between domains in SRC-family kinases. Nature Chemical Biology, doi: 10.1038/nchembio.1118, published online 11 November 2012 http://www.nature.com/naturechemicalbiology

Explore Compound Types